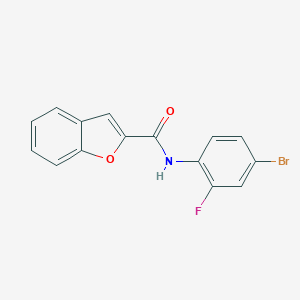![molecular formula C16H17ClN4O4 B250812 N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B250812.png)
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide, also known as Furamidine, is a synthetic compound that belongs to the nitrofuran class of compounds. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly in the treatment of parasitic infections.
Wirkmechanismus
The exact mechanism of action of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide is not fully understood, but it is believed to work by targeting the DNA of the parasites. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in the replication and repair of DNA. This leads to the accumulation of DNA damage and ultimately results in the death of the parasite.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as an antiparasitic agent. It has also been shown to have good bioavailability and distribution in the body, with high levels of the compound being found in the liver and spleen.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide for lab experiments is its low toxicity, which allows for higher concentrations to be used without causing harm to the cells or animals being studied. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the study of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide. One area of interest is the development of new derivatives of the compound that may have improved efficacy and lower toxicity. Another area of research is the investigation of the mechanism of action of this compound in more detail, which may lead to the development of new drugs that target DNA in a similar way. Finally, there is a need for further studies to determine the potential applications of this compound in the treatment of other parasitic diseases, such as malaria and schistosomiasis.
Conclusion
In conclusion, this compound is a promising compound with potential applications in the treatment of parasitic infections. Its low toxicity, good bioavailability, and effectiveness against a wide range of parasites make it an attractive candidate for further development as an antiparasitic agent. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in the treatment of other parasitic diseases.
Synthesemethoden
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide can be synthesized by the reaction of 5-nitrofurfural with 3-chloro-4-(4-methylpiperazin-1-yl)aniline in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to yield this compound. The yield of the reaction is typically around 50%, and the compound can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide has been extensively studied for its potential applications as an antiparasitic agent. It has been shown to be effective against a wide range of parasites, including Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. These parasites are responsible for diseases such as African sleeping sickness, Chagas disease, and visceral leishmaniasis, which affect millions of people worldwide.
Eigenschaften
Molekularformel |
C16H17ClN4O4 |
|---|---|
Molekulargewicht |
364.78 g/mol |
IUPAC-Name |
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C16H17ClN4O4/c1-19-6-8-20(9-7-19)13-3-2-11(10-12(13)17)18-16(22)14-4-5-15(25-14)21(23)24/h2-5,10H,6-9H2,1H3,(H,18,22) |
InChI-Schlüssel |
MDXBSQDWOQSRFD-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])Cl |
Kanonische SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B250730.png)
![2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B250731.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B250732.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B250733.png)





![N-[2-(difluoromethoxy)phenyl]-4-isobutoxybenzamide](/img/structure/B250744.png)
![5-chloro-N-[2-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B250746.png)
![N-{4-[(2-methoxy-3-methylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B250748.png)
![N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}phenyl)-2-furamide](/img/structure/B250749.png)
![N-[4-(acetylamino)phenyl]-5-chloro-1-naphthamide](/img/structure/B250751.png)
